molecular formula C13H14O4 B14312108 Acetic acid;6-methoxynaphthalen-1-ol CAS No. 115117-83-4

Acetic acid;6-methoxynaphthalen-1-ol

Cat. No.: B14312108
CAS No.: 115117-83-4
M. Wt: 234.25 g/mol
InChI Key: NNSKNAWGRWOKTO-UHFFFAOYSA-N
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Description

Acetic acid;6-methoxynaphthalen-1-ol is a chemical compound with the molecular formula C11H10O2. It is also known as 6-methoxy-1-naphthol. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the naphthalene ring. It is a solid at room temperature and has a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxynaphthalen-1-ol typically involves the methoxylation of naphthol. One common method is the methylation of 6-hydroxy-1-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 6-methoxynaphthalen-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxynaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxynaphthalen-1-ol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or modulate signaling pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The methoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position influences its reactivity and interactions with biological targets, making it valuable in various applications .

Properties

CAS No.

115117-83-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

acetic acid;6-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H10O2.C2H4O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4)

InChI Key

NNSKNAWGRWOKTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

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